Eriosemaone C
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Overview
Description
Eriosemaone C is an extended flavonoid that consists of (2S)-flavanone substituted by hydroxy groups at positions 2', 3', and 6', a 2,4-dihyroxyphenyl group at position 5', a prenyl group at position 8 and a gem-dimethylpyran ring fused across positions 6 and 7. It has a role as a metabolite. It is a trihydroxyflavanone, an extended flavonoid, a member of resorcinols and a pyranochromane.
Scientific Research Applications
Phytochemical Studies and Compound Isolation
Eriosemaone C has been identified in various studies focusing on the phytochemical analysis of Eriosema species. For instance, a study identified new flavonoids from the underground parts of Eriosema laurentii, highlighting the complex pattern of phenolic compounds in this plant. The research included compounds like methyleriosemaone D and eriosemaone D, which are closely related to this compound (Ateba et al., 2016). Additionally, another study on Eriosema laurentii revealed a variety of phenolic compounds, further emphasizing the plant's chemical complexity (Ateba et al., 2016).
Estrogenic Activity
This compound-related compounds have been explored for their estrogenic activities. For example, Eriosema laurentii, which contains similar compounds, was studied for its estrogenic properties. The research demonstrated the plant's potential in preventing menopausal symptoms, a key area in women's health (Ateba et al., 2013).
Antifungal Activity
Research on Eriosema species has also indicated potential antifungal properties. A study on Eriosema tuberosum, which yielded compounds like eriosemaone A-D, showed antifungal activity against various pathogens, highlighting the potential of these compounds in antifungal applications (Ma et al., 1995).
Antioxidant Properties
The antioxidant capacity of compounds from Eriosema species has been a subject of study. An investigation into Eriosema robustum isolated new flavones with significant antioxidant activity, which is relevant to understanding the antioxidant potential of related compounds like this compound (Awouafack et al., 2013).
properties
Molecular Formula |
C31H30O8 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(8S)-8-[3-(2,4-dihydroxyphenyl)-2,5,6-trihydroxyphenyl]-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C31H30O8/c1-15(2)5-7-19-29-16(9-10-31(3,4)39-29)11-21-23(34)14-25(38-30(19)21)26-27(36)20(13-24(35)28(26)37)18-8-6-17(32)12-22(18)33/h5-6,8-13,25,32-33,35-37H,7,14H2,1-4H3/t25-/m0/s1 |
InChI Key |
XFFLLCTVQRLAND-VWLOTQADSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC3=C1O[C@@H](CC3=O)C4=C(C(=CC(=C4O)O)C5=C(C=C(C=C5)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC3=C1OC(CC3=O)C4=C(C(=CC(=C4O)O)C5=C(C=C(C=C5)O)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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